molecular formula C12H27N3O5SSi B1592801 6-Azidosulfonylhexyltriethoxysilane CAS No. 96550-26-4

6-Azidosulfonylhexyltriethoxysilane

Cat. No. B1592801
CAS RN: 96550-26-4
M. Wt: 353.51 g/mol
InChI Key: JJYSEGMTGODKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04812519

Procedure details

Sodium azide (1.5 equivalent) in 4 ml of sodium hydrogen phosphate and hydrogen chloride buffer (14.4 g or Na2HPO4 to 4.4 mil conc HCl in 1 liter of distilled water) per gram of azide is added dropwise to a stirred 50 percent solution of triethoxysilylhexane sulfonyl chloride in methylene chloride containing 1 percent Aliquat 336. The mixture is stirred at room temperature for thirty minutes after the addition is complete. The layers are separated. The methylene chloride layer is washed with a saturated salt solution, dried over magnesium sulfate and the methylene chloride is evaporated. Ninety percent solids of a light yellow liquid triethoxysilylhexane sulfonyl azide of about 90 percent purity are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethoxysilylhexane sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Cl.[N-]=[N+]=[N-].[CH2:9]([O:11][Si:12]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][S:25](Cl)(=[O:27])=[O:26])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])[CH3:10]>P([O-])([O-])(O)=O.[Na+].[Na+].C(Cl)Cl>[CH2:9]([O:11][Si:12]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][S:25]([N:1]=[N+:2]=[N-:3])(=[O:27])=[O:26])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18])[CH3:10] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
triethoxysilylhexane sulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)CCCCCCS(=O)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
The methylene chloride layer is washed with a saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the methylene chloride is evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)O[Si](OCC)(OCC)CCCCCCS(=O)(=O)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.